4,7-Dimethylindan
Description
Contextual Significance of Indane Systems in Organic Chemistry
The indane (2,3-dihydro-1H-indene) ring system is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. acs.org This arrangement imparts a rigid structure that has proven to be a valuable scaffold in the design of a wide array of organic molecules. acs.org The fusion of an aromatic and a saturated five-membered ring creates a unique electronic and steric environment, influencing the reactivity and conformation of the molecule and any appended functional groups.
In organic synthesis, the indane nucleus serves as a versatile building block. mdpi.com Its derivatives are found in numerous natural products, which has spurred interest in developing synthetic routes to access this structural motif. nih.govresearchgate.net The development of methods for the synthesis of indanes and their oxidized counterparts, indanones, is an active area of research, with techniques such as intramolecular Friedel-Crafts reactions and Nazarov cyclizations being prominent strategies. beilstein-journals.orgpreprints.org The structural rigidity of the indane system can also be exploited to control stereochemistry in asymmetric synthesis. researchgate.net
Academic Relevance of Alkylated Indans in Synthetic and Applied Chemistry
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic chemistry. wikipedia.org When applied to the indane scaffold, alkylation can significantly modify the compound's physical and chemical properties. The introduction of alkyl groups, such as the two methyl groups in 4,7-Dimethylindan, can alter solubility, boiling point, and steric hindrance, which in turn can influence reactivity and intermolecular interactions.
The academic relevance of alkylated indans is particularly evident in medicinal chemistry and materials science. In drug discovery, the indane scaffold is considered a "privileged structure" because its derivatives have shown activity against a diverse range of biological targets. acs.org Alkylation of the indane core allows for the fine-tuning of a molecule's size, shape, and lipophilicity, which are critical parameters for optimizing drug-receptor interactions. For instance, various alkylated indane derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.net In materials science, alkylated indanes can serve as precursors to more complex molecules with applications in organic electronics and photopolymerization. mdpi.com The specific placement of alkyl groups can influence the packing of molecules in the solid state, affecting their electronic properties.
Overview of Research Trajectories for this compound
Research involving this compound has primarily focused on its synthesis and its use as a foundational molecule for the creation of more complex structures. The compound itself is a polycyclic aromatic hydrocarbon that can be synthesized through various chemical reactions, often starting from indane or its derivatives and employing alkylation methods. evitachem.com A common synthetic route involves the reduction of this compound-1-one. prepchem.com This precursor can be prepared via an intramolecular cyclization of 2-(2-chloropropionyl)-1,4-dimethylbenzene in the presence of a strong acid. prepchem.com
While direct applications of this compound are not extensively documented, its derivatives have been explored in several research contexts. For example, derivatives of the closely related 4,7-dimethylindene have been used in the synthesis of organometallic compounds. Specifically, (-)-3-menthyl-4,7-dimethylindene has been synthesized and subsequently deprotonated to form lithium, sodium, and potassium salts, highlighting the utility of this alkylated indane system in creating chiral ligands for main group metals. acs.org
Furthermore, the ketone precursor to this compound, this compound-1-one, has been used as a starting material for the synthesis of novel compounds with potential biological activity. In one study, a derivative, 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), was synthesized and investigated for its anti-inflammatory properties. mdpi.com This research indicates a trajectory where the this compound scaffold serves as a key component in the development of new therapeutic agents. mdpi.com These examples underscore the role of this compound as a valuable intermediate in synthetic and medicinal chemistry research.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄ |
| Molecular Weight | 146.23 g/mol |
| CAS Number | 6682-71-9 |
| IUPAC Name | 4,7-dimethyl-2,3-dihydro-1H-indene |
| Synonyms | 4,7-Dimethylindane, Indan (B1671822), 4,7-dimethyl- |
| Appearance | Oil |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Data sourced from PubChem and other chemical databases. nih.govnist.govstenutz.eu
Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-8-6-7-9(2)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHKMCQFAMHMSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064451 | |
| Record name | 4,7-Dimethylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6682-71-9 | |
| Record name | 4,7-Dimethylindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-DIMETHYLINDAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dimethylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-DIMETHYLINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21FH91HS6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4,7 Dimethylindan and Its Key Precursors
Classic Synthetic Routes to the Indan (B1671822) Scaffold
The indan framework, a fused system of a benzene (B151609) ring and a cyclopentane (B165970) ring, is classically assembled through intramolecular cyclization reactions. The most prominent among these is the Friedel-Crafts acylation. nih.govacs.orgnih.gov This approach typically involves the reaction of an aromatic compound with a bifunctional reagent that can first acylate the ring and then undergo a subsequent ring-closing reaction.
For instance, a common strategy involves the reaction of an arene with an acyl chloride or anhydride, followed by an intramolecular alkylation to form the five-membered ring. acs.orgnih.gov The direct cyclization of 3-arylpropanoic acids or their corresponding acid chlorides is a frequently used method for creating the 1-indanone (B140024) skeleton. nih.govnih.govresearchgate.net These reactions are typically promoted by strong acids such as polyphosphoric acid (PPA) or Lewis acids like aluminum chloride (AlCl₃). nih.govd-nb.info
Targeted Methylation Strategies for the 4,7-Positions
Direct methylation of the indan scaffold to selectively produce the 4,7-dimethyl isomer is challenging due to the difficulty in controlling regioselectivity. Therefore, the most effective strategy is to incorporate the methyl groups at the desired positions from the outset. This is achieved by selecting an appropriately substituted aromatic starting material.
For the synthesis of 4,7-dimethylindan, the logical and most commonly employed starting material is p-xylene (B151628) (1,4-dimethylbenzene). clockss.org By using p-xylene, the methyl groups are pre-positioned to become the 4- and 7-substituents on the resulting indan ring system after cyclization. A typical reaction involves the Friedel-Crafts acylation of p-xylene with a reagent like 3-chloropropionyl chloride, which introduces the three-carbon chain necessary for forming the five-membered ring. clockss.org
Synthesis of this compound-1-one as a Central Intermediate
A documented synthesis route starts with p-xylene and 3-chloropropionyl chloride, which react in the presence of aluminum chloride to form 2',5'-dimethyl-3-chloropropiophenone. clockss.org This intermediate then undergoes an intramolecular Friedel-Crafts alkylation, also catalyzed by a strong acid, to cyclize into this compound-1-one with a high yield. clockss.org
Table 1: Multi-step Synthesis of this compound-1-one
| Step | Starting Materials | Product | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1 | p-Xylene, 3-Chloropropionyl chloride | 2',5'-Dimethyl-3-chloropropiophenone | AlCl₃, CS₂ | 76% | clockss.org |
This interactive table summarizes the yields for the key steps in a reported synthesis of the indanone intermediate.
The formation of the indanone ring system is predominantly achieved through two main types of cyclization reactions:
Intramolecular Friedel-Crafts Acylation: This is one of the most common methods for preparing 1-indanones. nih.gov It involves the cyclization of 3-arylpropanoic acids or their acid chlorides. The reaction using the acid directly is preferred from an environmental standpoint as it produces only water as a byproduct, though it can require harsh conditions. nih.gov The use of the acid chloride is often more facile. nih.govnih.gov Various catalysts can be employed, including polyphosphoric acid, aluminum chloride, and niobium pentachloride (NbCl₅), the latter of which can promote the reaction under mild conditions. nih.govresearchgate.net
Nazarov Cyclization: The Nazarov cyclization is another powerful tool for constructing five-membered rings, including the indanone core. d-nb.infobeilstein-journals.org This reaction involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone (or a precursor that forms one in situ). beilstein-journals.org For instance, an aryl vinyl ketone can undergo cyclization to form an indanone. d-nb.info While classic Nazarov cyclizations often required stoichiometric amounts of strong acids, modern variations utilize catalytic amounts of Lewis acids like Cu(OTf)₂ or iridium(III) complexes, allowing for milder reaction conditions. beilstein-journals.org
Once this compound-1-one is obtained, the final step is the reduction of the carbonyl (ketone) group to a methylene (B1212753) group (-CH₂-). The two classic methods for this transformation are the Clemmensen and Wolff-Kishner reductions.
Clemmensen Reduction: This method involves the reduction of a ketone using zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. lookchem.comorganic-chemistry.orgwikipedia.org It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions. organic-chemistry.orgwikipedia.org A specific procedure for the Clemmensen reduction of this compound-1-one to this compound has been reported with a high yield. prepchem.com However, rearrangements can sometimes occur as a side reaction with certain substituted indanones. lookchem.comacs.org
Wolff-Kishner Reduction: This reduction provides a complementary approach for substrates that are sensitive to strong acid. wikipedia.orgmasterorganicchemistry.com The reaction is carried out under strongly basic conditions, typically using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. wikipedia.orgbyjus.com The mechanism involves the in-situ formation of a hydrazone, which then decomposes upon heating with base to yield the alkane and nitrogen gas. wikipedia.orgbyjus.com A modification developed by Huang-Minlon allows the reaction to be performed more conveniently in a high-boiling solvent like diethylene glycol. pharmaguideline.com
Table 2: Reduction of this compound-1-one
| Reaction | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Clemmensen Reduction | Zinc amalgam, HCl, Acetic Acid, Water | Reflux, 12 hours | 81.4% | prepchem.com |
This interactive table compares the two primary methods for converting the indanone intermediate to the final product.
Modern Approaches and Catalytic Methods in this compound Synthesis
Modern organic synthesis continually seeks to develop more efficient, selective, and environmentally benign methods. In the context of indanone and indan synthesis, several advancements have been made.
Catalytic versions of the Nazarov cyclization, for example, use Lewis acids such as Cu(II) or iridium(III) complexes to promote the reaction under milder conditions than traditional strong acid catalysis. beilstein-journals.orgacs.org There is also research into transition-metal-free methods, such as photo-Nazarov cyclizations, which utilize light to drive the ring-closing reaction. researchgate.net
For Friedel-Crafts type reactions, alternative catalysts are being explored. Niobium pentachloride (NbCl₅) has been shown to be an effective Lewis acid for the intramolecular acylation of 3-arylpropanoic acids, allowing the reaction to proceed at room temperature. researchgate.net Furthermore, microwave-assisted and ultrasound-promoted syntheses have been developed to accelerate the intramolecular Friedel-Crafts acylation, often leading to higher efficiency and aligning with the principles of green chemistry. nih.gov These modern techniques offer pathways to synthesize the this compound-1-one intermediate with potentially shorter reaction times and under less drastic conditions than classic methods. nih.gov
Chemical Reactivity and Mechanistic Investigations of 4,7 Dimethylindan
Electrophilic Aromatic Substitution Patterns in the 4,7-Dimethylindan System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The methyl groups at the 4- and 7-positions are electron-donating, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to specific positions. total-synthesis.com
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The mechanism of these reactions typically involves two main steps: the formation of a positively charged intermediate, known as a benzenonium ion, and the subsequent removal of a proton to restore aromaticity. msu.edulibretexts.org
In the case of this compound, the activating effect of the two methyl groups enhances the rate of substitution. The directing influence of these groups favors substitution at the ortho and para positions relative to each methyl group. However, due to the fused ring structure, the positions available for substitution are C-2, C-5, and C-6. Given the steric hindrance from the adjacent methyl and indane ring structure, substitution patterns can be complex. For instance, nitration of 5,8-dimethylisoquinoline (B3357809), a related heterocyclic system, with fuming nitric acid has been shown to yield the 7-nitro derivative, albeit in low yield due to side reactions. clockss.org
Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring, is a particularly useful transformation. saskoer.casigmaaldrich.com This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl halide or anhydride. saskoer.casigmaaldrich.com The resulting aryl ketone is a versatile intermediate for further synthetic modifications. For example, 2',5'-dimethyl-3-chloropropiophenone can be prepared from p-xylene (B151628) and subsequently cyclized to form this compound-1-one. clockss.org The acylation of this compound itself would be expected to occur at the less sterically hindered positions on the aromatic ring.
| Reaction Type | Typical Reagents | Electrophile (E+) | Product Type |
|---|---|---|---|
| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ | Aryl Halide |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitroarene |
| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | Arenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Alkylarene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Aryl Ketone |
Oxidative Transformations of the Indan (B1671822) Ring System
The indan ring system, including that of this compound, can undergo various oxidative transformations. These reactions can target either the benzylic positions of the five-membered ring or the aromatic ring itself, depending on the oxidant and reaction conditions.
Catalytic oxidation is a prominent method for the functionalization of indan derivatives. rsc.orgfrontiersin.org For instance, the oxidation of indane in the presence of copper(II) catalysts and an aldehyde can produce a mixture of indan-1-yl hydroperoxide, indanone, and indanol. capes.gov.br This suggests a radical-mediated pathway. The use of palladium-supported catalysts is also common for the oxidation of volatile organic compounds, and the interaction between the metal and the support can influence the oxidation state of the palladium and, consequently, the catalytic activity. frontiersin.org Single-atom catalysts, such as platinum on titania, have shown remarkable activity for low-temperature oxidation of hydrocarbons. nih.gov
The oxidation of the benzylic C-H bonds of the five-membered ring is a common transformation. For example, this compound-1-one can be synthesized from 2-(2-chloropropionyl)-1,4-dimethylbenzene via an intramolecular Friedel-Crafts reaction, which involves an oxidation state change at the benzylic carbon. prepchem.com Further oxidation of indanones can lead to the formation of ninhydrin-like structures. nih.govresearchgate.net For instance, the oxidation of indan-1-one with selenium dioxide can yield ninhydrin. nih.govresearchgate.net
Enzymatic oxidations can also be employed. Naphthalene (B1677914) dioxygenase from Pseudomonas sp. has been shown to oxidize (S)-1-indanol to trans-1,3-indandiol as the major product, along with 1-indenol and 1-indanone (B140024). asm.org The same enzyme oxidizes (R)-1-indanol to cis-1,3-indandiol. asm.org These enzymatic transformations highlight the potential for stereoselective oxidations of the indan skeleton.
Ring-Opening and Rearrangement Pathways
The indan ring system is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations are often driven by the relief of ring strain or the formation of more stable intermediates.
Lewis acid-catalyzed reactions can induce rearrangements in indan derivatives. researchgate.netrsc.orgnih.govniscpr.res.inacs.org For example, Lewis acids can catalyze the formation of indene (B144670) derivatives through tandem reactions of arylacetylenes with cations generated from other precursors. rsc.org While direct ring-opening of the this compound core is not commonly reported, related systems provide insight into potential pathways. For instance, the Büchner ring expansion, a reaction of an aromatic ring with a diazoacetic ester, can lead to the formation of a seven-membered ring. researchgate.net An intramolecular version of this reaction can be used to construct fused ring systems. researchgate.net
Thallium trinitrate has been used to mediate the ring contraction of 1,2-dihydronaphthalenes to yield indan derivatives. scielo.br This type of rearrangement highlights the possibility of accessing the indan skeleton from larger ring systems. Conversely, under strenuous conditions such as high temperatures or in the presence of strong acids, the five-membered ring of indan could potentially cleave, although this is not a typical synthetic route.
Derivatization Reactions at the Five-Membered Ring
The five-membered ring of this compound offers several sites for derivatization, primarily at the benzylic positions (C-1 and C-3) and the non-benzylic position (C-2).
The benzylic carbons are particularly reactive. For example, this compound-1-one is a key intermediate that can be synthesized and subsequently used for further functionalization. prepchem.comgoogleapis.com The ketone functionality allows for a wide range of reactions, such as reduction to the corresponding alcohol (this compound-1-ol), or reaction with organometallic reagents to introduce new carbon-carbon bonds. The synthesis of 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one involves a condensation reaction at the C-2 position of the indanone. nih.gov
The synthesis of 4,7-dimethylindene from this compound-1-ol demonstrates the introduction of a double bond into the five-membered ring. clockss.org This indene can then undergo further reactions. Ozonolysis of 4,7-dimethylindene, for instance, cleaves the double bond and can lead to the formation of isoquinoline (B145761) derivatives after subsequent steps. clockss.org
Functionalization can also be achieved through substitution reactions. For example, the synthesis of 7-substituted derivatives of 5,8-dimethylisoquinoline often proceeds through intermediates derived from this compound. clockss.org
| Intermediate | Precursor | Synthetic Utility |
|---|---|---|
| This compound-1-one | 2-(2-chloropropionyl)-1,4-dimethylbenzene | Precursor for alcohols, alkenes, and condensation products. prepchem.comgoogleapis.com |
| This compound-1-ol | This compound-1-one | Precursor for indene derivatives. clockss.org |
| 4,7-Dimethylindene | This compound-1-ol | Used in the synthesis of isoquinolines via ozonolysis. clockss.org |
Stereochemical Aspects in Reactions Involving this compound Derivatives
The introduction of a substituent at the C-1 or C-2 position of the five-membered ring of this compound can create a chiral center, leading to the formation of enantiomers or diastereomers. The stereochemical outcome of reactions involving these derivatives is a critical aspect of their chemistry.
When a prochiral sp² center, such as the carbonyl carbon in this compound-1-one, undergoes a nucleophilic addition, a new chiral center is formed. libretexts.org The stereoselectivity of this addition can often be controlled by using chiral reagents or catalysts. For example, the reduction of a ketone to an alcohol can be achieved with high enantioselectivity using chiral reducing agents.
The concept of prochirality is also relevant for the sp³ carbons of the five-membered ring. libretexts.org For instance, the two hydrogen atoms at the C-2 position are diastereotopic if there is a chiral center at C-1. Enzymes, in particular, are adept at distinguishing between such prochiral centers. As mentioned earlier, the enzymatic oxidation of 1-indanol (B147123) by naphthalene dioxygenase proceeds with high stereospecificity, yielding different diastereomers of indandiol depending on the stereochemistry of the starting alcohol. asm.org
For the determination of the absolute configuration of chiral alcohols and amines derived from this compound, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acid chloride are invaluable reagents. iucr.orgumn.edutandfonline.comrsc.orgoup.com By forming diastereomeric esters or amides, the enantiomeric excess and absolute configuration can be determined using NMR spectroscopy.
Intramolecular carbolithiation reactions have been used to synthesize 2,4-disubstituted tetrahydroquinolines with moderate to high diastereoselectivity. researchgate.net The use of chiral ligands like (-)-sparteine (B7772259) in such reactions can induce enantioselectivity. researchgate.net Similar strategies could potentially be applied to control the stereochemistry in reactions involving this compound derivatives.
Advanced Spectroscopic and Structural Elucidation of 4,7 Dimethylindan and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Substituent Effects
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the three-dimensional structure and conformational dynamics of molecules in solution. For indane derivatives, NMR studies reveal that the five-membered cyclopentane (B165970) ring is not planar and often adopts an "envelope" conformation. scholaris.ca This puckering is a result of torsional strain in the CH2-CH2 bonds of the cyclopentane ring. scholaris.ca The specific conformation can be influenced by the nature and position of substituents on the indane core.
The introduction of substituents to the indane skeleton significantly impacts the chemical shifts of the protons and carbons, a phenomenon that can be systematically studied to understand electronic effects. In a series of 5-substituted indole-2,3-diones, a related class of compounds, the substituent-induced chemical shifts (SCS) were analyzed using dual-substituent parameter (DSP) models. nih.gov These studies demonstrated that the transmission of electronic effects from the substituent to different parts of the molecule can be complex, sometimes showing "reverse substituent effects" where electron-withdrawing groups increase electron density at a particular atom. nih.govias.ac.in For example, in 2,2-dimethylchroman-4-one (B181875) derivatives, a good correlation was found for carbons para to the substituent, but not for those in the meta position, highlighting the nuanced nature of substituent effects. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Indane Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| 2-(4-isopropyl-benzylidene)-4,7-dimethyl-indan-1-one | ¹H | 7.53–7.70 | m | nih.gov |
| ¹H | 3.95 | s | nih.gov | |
| ¹H | 2.95 | m | nih.gov | |
| ¹H | 2.37, 2.34 | s | nih.gov | |
| ¹H | 1.28 | d | nih.gov | |
| ¹³C | 194.86 | - | nih.gov | |
| ¹³C | 121.8-151.03 | - | nih.gov | |
| ¹³C | 18.10, 21.28 | - | nih.gov | |
| 2-(4-methyl) benzylidene-4,7-methyl indan-1-one | ¹³C | 195.74 | - | mdpi.com |
| ¹³C | 129-149.16 | - | mdpi.com | |
| ¹³C | 17.7, 18.31, 21.59 | - | mdpi.com |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Vibrational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. libretexts.orgspecac.commatec-conferences.org For indane and its derivatives, these techniques have been used to identify characteristic vibrational modes and to understand how these modes are influenced by the molecular structure. rsc.org
A systematic study of a series of centropolyindanes, which contain multiple indane units, using inelastic neutron scattering (INS), infrared, and Raman spectroscopies revealed that the vibrational spectra are largely characteristic of the indane moiety itself. rsc.org In the infrared spectra of these complex molecules, strong bands were consistently observed around 450, 750, and 1480 cm⁻¹. rsc.org The Raman spectra showed strong modes at approximately 150, 750, 1020, and 1600 cm⁻¹. rsc.org
For substituted indane derivatives, such as 2-arylidene-4,7-dimethyl indan (B1671822), FT-IR spectroscopy is a key characterization technique. researchgate.net For instance, in a study of 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one, IR absorptions at 1689.5 cm⁻¹ and 1624 cm⁻¹ were indicative of an aromatic α,β-unsaturated ketone. mdpi.com Similarly, for 2-(4-isopropyl-benzylidene)-4,7-dimethyl-indan-1-one, absorptions at 1693 cm⁻¹ and 1660 cm⁻¹ confirmed the presence of the aromatic α,β-unsaturated ketone functionality. nih.gov
Computational methods, such as Density Functional Theory (DFT), have been successfully employed to predict the vibrational frequencies of indane derivatives. These theoretical calculations complement the experimental data and aid in the assignment of specific vibrational modes. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for Substituted Indane Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| 2-(4-methyl) benzylidene-4,7-methyl indan-1-one | Aromatic α,β-unsaturated ketone | 1689.5, 1624 | mdpi.com |
| 2-(4-isopropyl-benzylidene)-4,7-dimethyl-indan-1-one | Aromatic α,β-unsaturated ketone | 1693, 1660 | nih.gov |
| Pyrimidine (B1678525) fused indane-1,3-dione derivative | C=O | 1717, 1742 | derpharmachemica.com |
| Ar-CH | 3126 | derpharmachemica.com | |
| NH₂ | 3267, 3327 | derpharmachemica.com | |
| 2-(3-nitro benzylidene)-2H-indane-1,3-dione | NO₂ | 1531, 1377 | iajps.com |
| C=C | 3068 | iajps.com | |
| C=O | 3344, 3390 | iajps.com |
Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Aromaticity Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. technologynetworks.comazooptics.comlibretexts.org For aromatic compounds like 4,7-dimethylindan, UV-Vis spectra provide insights into the electronic structure of the benzene (B151609) ring and the effects of substituents on its aromaticity. nist.gov
The introduction of chromophoric groups to the indane skeleton significantly influences the UV-Vis absorption profile. For example, indane-1,3-dione derivatives, which contain a conjugated system, have been extensively studied for their optical properties. researchgate.net The Knoevenagel condensation of indane-1,3-dione with various aldehydes leads to the formation of "push-pull" dyes, where the indane-1,3-dione acts as an electron acceptor. researchgate.netmdpi.com These derivatives often exhibit strong absorption in the visible range, with high molar extinction coefficients. researchgate.net
Studies on butadiene derivatives with indane-1,3-dione as an acceptor group have shown a broad and intense absorption band in the 300-500 nm range in solution, which becomes significantly broader in the solid state. acs.org This suggests intermolecular interactions and the formation of aggregates in the solid phase. acs.org The electronic transitions in such systems can be further understood by studying the effect of different substituents on the aromatic ring. In a series of 2,4-dichloro-5-fluorophenyl chalcones, the UV absorption maxima were correlated with Hammett substituent constants to evaluate the electronic effects of the substituents on the conjugated system. derpharmachemica.com
Table 3: UV-Vis Absorption Data for Indane Derivatives
| Compound/System | λmax (nm) | Solvent/State | Reference |
| Butadiene derivatives with indane-1,3-dione acceptor | 300-500 | Solution | acs.org |
| Nd complex with 2-isobutylformyl-1,3-dione-indane | 571 | with TX-100 | nih.gov |
| Er complex with 2-isobutylformyl-1,3-dione-indane | 519 | with TX-100 | nih.gov |
Mass Spectrometry for Fragmentation Pattern Analysis in Mechanistic Investigations
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns upon ionization. uni-saarland.desavemyexams.com The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov The fragmentation of the molecular ion provides valuable structural information.
For aminoindanes, a class of indane derivatives, characteristic fragmentation includes the formation of indane and indene (B144670) ions (m/z 115-117) and the tropylium (B1234903) ion (m/z 91). researchgate.net The fragmentation patterns of alkylbenzenes, such as this compound, are often dominated by benzylic cleavage, where the bond beta to the aromatic ring is broken. This leads to the formation of a stable benzylic cation. In the case of this compound, the loss of a methyl group (CH₃) would be a likely fragmentation pathway.
Derivatization techniques are often employed in the GC-MS analysis of indane derivatives to improve chromatographic separation and to provide more specific mass spectral fragments. researchgate.net For example, the acylation of aminoindanes yields derivatives with unique fragmentation patterns that aid in their specific identification. researchgate.net In the analysis of pyrimidine fused indane-1,3-dione derivatives, the mass spectra exhibited clear molecular ion peaks (M⁺), as well as [M+1] and [M+2] peaks, which are characteristic of the presence of isotopes. derpharmachemica.com
Table 4: Key Mass Spectral Fragments for Indane Derivatives
| Compound Class | Characteristic Fragments (m/z) | Fragmentation Pathway | Reference |
| Aminoindanes | 115-117 | Indane and indene ions | researchgate.net |
| 91 | Tropylium ion | researchgate.net | |
| Pyrimidine fused indane-1,3-dione derivatives | M⁺, M+1, M+2 | Molecular ion cluster | derpharmachemica.com |
| Aliphatic ketones | Cleavage of C-C bonds adjacent to carbonyl | Alpha-cleavage | arizona.edulibretexts.org |
| Alkanes | Clusters of peaks 14 mass units apart | Loss of (CH₂)nCH₃ | arizona.edulibretexts.org |
X-Ray Crystallography for Solid-State Structural Determination of Related Indane Derivatives
These studies consistently show that the five-membered ring of the indane core is typically puckered, adopting an envelope-like conformation. scholaris.caresearchgate.net For instance, in the crystal structures of 4- and 5-nitroindane, the CH₂ group is displaced from the plane of the ring. rsc.org The degree of this puckering can vary depending on the substituents present on the molecule.
X-ray diffraction has been instrumental in establishing the absolute configurations of chiral indane derivatives. mdpi.comdntb.gov.ua For example, the absolute configuration of anisotindan A, a novel indane derivative, was determined by single-crystal X-ray diffraction analysis. mdpi.com Similarly, the relative stereochemistry of an indanol precursor to trans-1,3-dimethylindan (B12788815) was confirmed by X-ray crystallography. publish.csiro.au
The crystal packing of indane derivatives reveals the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. In a series of butadiene derivatives containing an indane-1,3-dione moiety, significant variations in molecular packing were observed depending on the length of alkyl substituents, leading to different types of crystal packing and influencing the solid-state fluorescence properties. acs.org
Table 5: Crystallographic Data for Selected Indane Derivatives
| Compound | Crystal System | Space Group | Key Geometric Feature | Reference |
| Anisotindan C | Orthorhombic | P2₁2₁2₁ | - | mdpi.com |
| 2-(2-Quinolyl)-1,3-indandione derivative | Monoclinic | P21/n | Envelope-like conformation of five-membered ring | researchgate.net |
| Butadiene indane derivatives (BINC1, BINC4, BINC8, BINC12) | Varies with alkyl chain length | Varies | Variations in molecular packing | acs.org |
Computational Chemistry and Theoretical Characterization of 4,7 Dimethylindan
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
A comprehensive search of scientific literature reveals a notable absence of specific Density Functional Theory (DFT) studies focused on 4,7-Dimethylindan. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely used to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
For a molecule like this compound, DFT calculations could provide critical data on its stability and reactivity. The HOMO-LUMO energy gap, for instance, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting how a molecule will interact with other molecules. While general principles of DFT are well-established, specific calculated values and electronic properties for this compound are not presently available in published research.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
There are no specific molecular dynamics (MD) simulation studies published for this compound. MD simulation is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a lipid membrane. nih.govmdpi.com
If applied to this compound, MD simulations could elucidate the flexibility of the indan (B1671822) ring system and the rotational freedom of the two methyl groups. This would help in understanding the molecule's accessible conformations and their relative energies. Furthermore, simulations in a solvent, like water or an organic solvent, would reveal information about its solvation properties and how it interacts with surrounding molecules through van der Waals forces or other non-covalent interactions. Such studies are crucial for understanding the behavior of the molecule in different environments but have not yet been specifically conducted for this compound.
Quantum Chemical Descriptors and Reactivity Indices
Specific quantum chemical descriptors and reactivity indices for this compound have not been reported in the scientific literature. These descriptors are derived from the electronic structure of a molecule and are used to quantify its reactivity. Common global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These indices can be calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) obtained from quantum chemical calculations like DFT. The table below illustrates the general formulas used to calculate these descriptors, although the specific values for this compound are not available.
| Descriptor | Formula | Description |
| Ionization Potential (I) | -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons. |
This table represents the theoretical formulas for quantum chemical descriptors. Specific calculated values for this compound are not available in the literature.
In Silico Modeling of Reaction Pathways and Transition States
There is a lack of published research on the in silico modeling of reaction pathways and transition states involving this compound. This area of computational chemistry focuses on elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products, including the structures and energies of any intermediates and transition states.
For this compound, such modeling could be used to study, for example, its oxidation, halogenation, or other functionalization reactions. Identifying the transition state structures and their associated activation energies would provide a deeper understanding of the kinetics and thermodynamics of these potential reactions. These computational approaches are essential for designing synthetic routes and for understanding the metabolic fate of compounds in biological systems.
Molecular Docking Studies with Biological Macromolecules as a Scaffold
While no molecular docking studies have been performed on this compound itself, a closely related derivative, 2-(4-Methyl)benzylidene-4,7-dimethylindan-1-one , has been the subject of computational analysis. This compound, which features the this compound core structure, was investigated for its anti-inflammatory properties.
In a study, computational docking was used to predict the binding stability of this derivative with the NF-κB p50 protein, a key regulator of inflammation. The analysis predicted that 2-(4-Methyl)benzylidene-4,7-dimethylindan-1-one would effectively bind to NF-κB p50. This in silico finding was part of a broader preclinical analysis that suggested the compound mediates inflammatory responses through the NF-κB/Nrf2 signaling pathway. The study highlights how the this compound scaffold can be incorporated into larger molecules with potential therapeutic activities, and how molecular docking can be a valuable tool in predicting their biological targets.
Applications of 4,7 Dimethylindan in Materials Science and Polymer Chemistry
Role as a Monomer in Polymer Synthesis
The true value of 4,7-dimethylindan in polymer chemistry is realized through its functionalized derivatives, particularly diamino-substituted versions, which serve as monomers in polycondensation reactions. These monomers are instrumental in creating polymers with enhanced thermal and mechanical properties.
Research has shown that polymers derived from indane diamines exhibit improved thermal stability and mechanical strength. Current time information in Bangalore, IN. For example, diamine derivatives of dimethylindan are used in the synthesis of advanced polyimides. researchgate.net Polyimides are a class of high-performance polymers known for their exceptional heat resistance, chemical stability, and dielectric properties. The incorporation of the rigid this compound unit into the polymer backbone restricts segmental motion, which contributes to a higher glass transition temperature (Tg) and enhanced dimensional stability at elevated temperatures.
The synthesis typically involves the reaction of a diamine monomer, such as 4,7-diamino-1,1-dimethylindan, with a dianhydride in a two-step process to form the final polyimide. researchgate.net The resulting polymers are suitable for applications in the aerospace and electronics industries where materials are required to withstand harsh operating conditions. researchgate.net
Table 1: Research Findings on Indan-Based Polymer Synthesis
| Monomer Derivative | Polymer Class | Key Properties Conferred by Indan (B1671822) Moiety | Potential Application Area |
|---|---|---|---|
| 4,7-Diamino-1,1-dimethylindan | Polyimide | High thermal stability, mechanical strength, rigidity. Current time information in Bangalore, IN.researchgate.net | Aerospace components, electronic substrates. researchgate.net |
Development of Advanced Functional Materials
The unique structure of this compound makes it a candidate for creating advanced materials where molecular architecture dictates function.
Conductive polymers are organic materials with the ability to conduct electricity, combining the processing advantages of plastics with the electronic properties of metals. researchgate.net These materials are central to the field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs), organic solar cells, and flexible sensors. rsc.org The conductivity in these polymers arises from conjugated π-electron systems along the polymer backbone. researchgate.net
Functionalized derivatives of this compound, such as 2,3-dihydro-1H-indene-4,7-diamine, have been explored as building blocks for such polymers. Current time information in Bangalore, IN. By incorporating this diamine into a polymer chain through polymerization, it is possible to create a conjugated backbone. The indan unit's rigidity helps maintain the planarity required for efficient orbital overlap, a key factor for charge carrier mobility. The development of both p-type (positive charge carriers) and n-type (negative charge carriers) conductive polymers is crucial for creating complex electronic devices. ajchem-a.com While significant research exists on common conductive polymers like polyaniline and polythiophene, the inclusion of novel monomers like functionalized indans offers a pathway to fine-tune electronic properties for specific applications. tandfonline.comdoi.org
Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, widely known for their use in display technologies. arkat-usa.orgtandfonline.com The formation of liquid crystalline phases is highly dependent on molecular shape, with rigid, rod-like (calamitic) or disk-like (discotic) structures being a fundamental prerequisite. tandfonline.com
While the general class of indene (B144670) derivatives has been investigated for creating novel liquid crystal core structures, there is limited publicly available research specifically documenting the use of this compound for this purpose. For instance, studies have shown that other functionalized indenes, such as 2-phenyl-5,6-difluoro-1H-indene derivatives, can form the rigid core of molecules that exhibit liquid crystalline phases. researchgate.net The design of new LC materials often involves selecting a suitable rigid core and modifying it with flexible terminal chains and linking groups to control the mesophase behavior. tandfonline.comtandfonline.com Although this compound possesses a rigid bicyclic core, further research and functionalization would be necessary to determine its potential as a building block for liquid crystalline materials.
Intermediacy in Dye Synthesis
The indan chemical framework is a precursor in the synthesis of various dyes and pigments. Specifically, derivatives of this compound serve as intermediates in the creation of complex, colored organic compounds.
One notable example is the use of 1-isopropyl-4,7-dimethylindan in the synthesis of azulenes. clockss.org Azulenes are a class of aromatic hydrocarbons known for their intense blue and violet colors, making them valuable as pigments and dyes. The synthesis involves multiple steps where the this compound structure is chemically modified and ultimately rearranged to form the final azulene (B44059) molecule. These types of dyes are considered building blocks for advanced optoelectronic materials due to their unique electronic and photophysical properties. clockss.org The use of other indan isomers, such as 4,6-dimethylindan (B155056) and 2,2-dimethylindan, as intermediates in the production of various dyes and pigments further highlights the utility of the indan scaffold in chromophore synthesis. tandfonline.com
Table 2: this compound Derivatives in Synthesis
| Intermediate | Resulting Compound Class | Significance/Application |
|---|---|---|
| 1-Isopropyl-4,7-dimethylindan | Azulenes | Synthesis of blue/violet dyes and pigments. clockss.org |
Synthetic Utility of 4,7 Dimethylindan As a Precursor for Complex Organic Molecules
Building Block for Polycyclic Aromatic Hydrocarbons (PAHs)
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) often relies on the strategic assembly of smaller aromatic fragments. rsc.org The 4,7-dimethylindan structure provides a foundational bicyclic system that can be elaborated into larger, more conjugated structures. While direct applications of this compound in multi-step PAH synthesis are a subject of ongoing research, its framework is a suitable candidate for established synthetic methodologies aimed at creating larger aromatic systems. solubilityofthings.comcurtin.edu.au
Modern synthetic methods for PAH construction include transition-metal-catalyzed reactions and directed metallation strategies. rsc.orguis.nonih.gov For instance, palladium-catalyzed [3+3] annulation provides a powerful tool for fusing aromatic units. rsc.org Another versatile strategy is the Directed ortho Metalation (DoM), where a directing group on an aromatic ring guides a strong base to deprotonate a specific ortho-position, which can then be functionalized and used in cyclization reactions to build additional rings. uis.no The inherent structure of this compound makes it amenable to such transformations, potentially serving as the starting core for constructing larger PAHs like phenanthrenes or chrysenes. uis.nocymitquimica.com
Scaffold in the Synthesis of Indane-Based Natural Product Analogues
The indane structural motif is present in a number of natural products, and its synthesis is a key focus in the development of biologically relevant molecules. researchgate.netresearchgate.netsci-hub.se this compound serves as a valuable scaffold for creating synthetic analogues of these natural products. A crucial step in this process is the oxidation of this compound to its corresponding ketone, this compound-1-one. google.com
This indanone derivative is a key intermediate for synthesizing a class of compounds known as arylidene indanones. researchgate.net These molecules are produced through an aldol (B89426) condensation reaction between an indanone and a benzaldehyde (B42025) derivative. Arylidene indanones are considered rigid analogues of chalcones and share structural similarities with various naturally occurring bioactive compounds like flavanones and chromones. researchgate.nettechscience.comtandfonline.com The ability to start from this compound and access the 4,7-dimethyl-1-indanone (B1296240) intermediate provides a direct route to a wide array of complex structures that mimic natural product frameworks. google.comresearchgate.net For example, the synthesis of (+/-)-herbindole A, an annulated indole (B1671886) natural product, starts from 3,4-dimethylaniline, highlighting the importance of the dimethyl-substituted aromatic core that is also characteristic of this compound. researchgate.net
Precursor for Derivatives with Potential Bioactivity
The this compound framework is a key component in the synthesis of novel molecules with significant therapeutic potential. researchgate.netnih.gov Its utility is most prominently demonstrated in the creation of 2-arylidene-4,7-dimethyl-1-one derivatives, which have shown a range of biological activities. researchgate.netresearchgate.net These compounds are typically synthesized from this compound-1-one, which is itself derived from this compound. google.com
Researchers have developed specific derivatives that exhibit potent and targeted bioactivity. For instance, the compound designated FXY-1, a 2-arylidene-4,7-dimethyl indan-1-one derivative, was identified as a novel inhibitor of the Akt signaling pathway and showed significant anticancer activity in lung cancer models. researchgate.net Another derivative, 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), has been investigated for its anti-inflammatory properties, which are mediated through the NF-κB and Nrf2 signaling pathways. nih.gov Furthermore, other 2-arylidene-4,7-dimethyl indan-1-one compounds have demonstrated cytotoxicity against human breast adenocarcinoma cell lines (MCF-7). researchgate.netresearchgate.net The introduction of fluorine into the indane scaffold is another strategy employed to enhance the metabolic stability and binding affinity of bioactive molecules. nih.gov
Interestingly, a related derivative, 3,7-dimethylindan-5-carboxylic acid, was isolated from the medicinal plant Curcuma zedoaria, although it did not exhibit cytotoxicity against the specific human ovarian cancer cell line tested in that study. sci-hub.se
| Derivative Name | Parent Compound | Reported Bioactivity | Mechanism of Action | Reference |
|---|---|---|---|---|
| 2-arylidene-4,7-dimethyl indan-1-one (FXY-1) | This compound-1-one | Anticancer (Lung Cancer) | Akt inhibitor | researchgate.net |
| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) | This compound-1-one | Anti-inflammatory | Modulates NF-κB and Nrf2 signaling | nih.gov |
| 2-arylidene-4,7-dimethyl indan-1-one | This compound-1-one | Anticancer (Breast Cancer) | Induces G2/M cell cycle arrest and apoptosis | researchgate.net |
| 2-Benzylidene-4,7-dimethyl indan-1-one | This compound-1-one | Anticancer (Breast Cancer, MCF-7 cell line) | Inhibits cell proliferation | researchgate.net |
Catalytic Ligand Precursors from this compound Derivatives
In the field of catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of metal complexes. beilstein-journals.orgnih.gov Derivatives of this compound have been successfully employed as precursors for the synthesis of specialized ligands used in polymerization catalysts. google.com
A key application is in the creation of metallocene catalysts, which are instrumental in the production of polyolefins. google.com A patented process describes the use of this compound-1-one, obtained from this compound, as a starting material. google.com The indanone is subjected to a series of reactions to generate a substituted indenyl ligand. This indenyl derivative is then complexed with a transition metal, such as zirconium, to form an ansa-metallocene. These bridged metallocene complexes function as highly active catalyst components for the polymerization of olefins. The specific substitution pattern originating from this compound on the indenyl ligand plays a critical role in defining the steric and electronic environment around the metal center, thereby influencing the properties of the resulting polymer. google.comgoogle.com
Occurrence and Environmental Contexts of 4,7 Dimethylindan Analogues
Identification in Natural Products and Biological Matrices
The compound 4,7-Dimethylindan has been identified as a volatile component in the fungus Ophiocordyceps sinensis, a well-known traditional Chinese medicine. mdpi.comnih.gov A study utilizing headspace solid-phase microextraction (HS-SPME) combined with comprehensive two-dimensional gas chromatography and quadrupole time-of-flight mass spectrometry (GC×GC-QTOFMS) analyzed the volatile compounds from various O. sinensis products. This analysis identified a total of 120 volatile components, including alkanes, terpenes, aromatic hydrocarbons, ketones, olefins, alcohols, and phenols. mdpi.com
Among these, this compound was pinpointed as one of the potential discriminatory compounds that can help differentiate between various O. sinensis products, such as the natural fungus, its insect host (Thitarodes), and artificially fermented products. mdpi.com The presence and relative abundance of such volatile compounds, including this compound, vary significantly depending on the origin and cultivation method of the O. sinensis product. mdpi.commdpi.com For instance, alkanes were generally the most abundant class of volatile compounds across different samples. mdpi.com
Another related compound, 3,7-dimethylindan-5-carboxylic acid, was isolated from an ethanol (B145695) extract of Curcuma zedoaria, a plant species. acs.org The structure and relative stereochemistry of this novel compound were determined through spectroscopic methods and X-ray crystallographic analysis. acs.org
Table 1: Volatile Compounds Identified in Ophiocordyceps sinensis
| Compound Class | Number of Compounds Identified | Key Examples |
|---|---|---|
| Alkanes | 36 | 2,5,6-trimethyldecane, 2,3-dimethylundecane |
| Terpenes | 25 | - |
| Aromatic Hydrocarbons | 17 | This compound, [but-2-en-2-yl] benzene (B151609) |
| Ketones | 10 | - |
| Olefins | 5 | - |
| Alcohols | 5 | - |
| Phenols | 3 | - |
| Other Compounds | 19 | Thieno [2,3-c] pyridine |
Data sourced from a study on the volatile components of Ophiocordyceps sinensis. mdpi.com
Environmental Fate and Transformation Pathways (Non-toxicological Focus)
The environmental fate of indan (B1671822) derivatives is influenced by their physical and chemical properties. While specific data on the environmental transformation of this compound is limited, insights can be drawn from related compounds and general principles of environmental chemistry. For instance, some indan derivatives are used as fragrances in consumer products and may enter the environment through wastewater. cnr.it
The biodegradation of aromatic hydrocarbons, including indan derivatives, can lead to the formation of various metabolites. For example, in studies of diesel fuel biodegradation in cold environments, aromatic ketones such as indanones and their methylated derivatives have been identified as metabolites. lternet.edu Specifically, this compound-1-one was detected in sediment samples contaminated with diesel fuel, suggesting that the alkylated indan structure can be oxidized under environmental conditions. lternet.edu The formation of these ketones is considered an effect of biodegradation, although photo-oxidation cannot be entirely ruled out as a contributing process. lternet.edu
The persistence and transformation of such compounds in the environment are dependent on various factors, including microbial activity and exposure to sunlight. lternet.edu The presence of alkyl groups on the indan ring can influence the rate and pathway of degradation. Some predictive models for biodegradation suggest that certain indan derivatives may not biodegrade rapidly. publicnow.com
Table 2: Transformation Products of Aromatic Compounds in Diesel-Contaminated Sediments
| Compound Class | Specific Compounds Identified |
|---|---|
| Aromatic Ketones | 2,3-dihydroindan-1-one |
| 5,7-dimethylindan-1-one | |
| This compound-1-one | |
| 6,7-dimethylindan-1-one | |
| 2,3-dihydro[2H]-naphthalen-1-one |
Data sourced from a study on the biodegradation of diesel in cold environments. lternet.edu
Emerging Research Frontiers and Future Directions for 4,7 Dimethylindan Chemistry
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of 4,7-dimethylindan and its derivatives is evolving from traditional multi-step procedures toward more elegant and environmentally conscious strategies. The principles of green chemistry—emphasizing waste reduction, atom economy, and energy efficiency—are becoming central to the development of new synthetic protocols. jocpr.comresearchgate.net
Conventional synthesis often relies on methods such as the cyclization of phenyl precursors. For instance, this compound-1-one, a key intermediate, has been prepared via the recrystallization of precursors from n-hexane. epo.org However, these classical methods can involve harsh conditions and generate significant waste.
Modern research is exploring novel catalytic systems and reaction conditions that align with sustainable chemistry. jocpr.com This includes the use of earth-abundant and non-toxic metals like sodium and iron as catalysts, which present a greener alternative to rare and expensive metals such as palladium. unibe.ch For derivatives of the indan (B1671822) scaffold, significant progress has been made using solvent-free and energy-efficient techniques. Specific examples for related indanone structures include:
Microwave-Assisted Solvent-Free Synthesis : Researchers have reported the rapid and efficient synthesis of heterocyclic-tagged arylidene indanone hybrids using microwave irradiation without any solvent. researchgate.net This method not only accelerates reaction times but also simplifies purification and minimizes environmental impact. researchgate.netijsrst.com
Grindstone Chemistry : An environmentally benign "grindstone chemistry" approach has been utilized to synthesize arylidene-indanone skeletons. researchgate.net This mechanochemical method reduces the need for hazardous solvents and represents a significant step towards sustainable manufacturing.
Future directions in this area will likely focus on the development of continuous flow synthesis for this compound derivatives, enabling precise control over reaction parameters and enhancing both yield and purity. ijsrst.com The application of biocatalysts, such as enzymes, also offers a promising avenue for highly selective and green transformations under mild conditions. jocpr.com
Table 1: Comparison of Synthetic Approaches for Indan Derivatives
| Feature | Traditional Methods (e.g., Friedel-Crafts) | Sustainable Methods (e.g., Microwave/Grinding) |
| Solvent Use | High, often uses hazardous organic solvents | Minimal to none (solvent-free) researchgate.net |
| Energy Input | Often requires prolonged heating | Reduced reaction times, efficient energy transfer ijsrst.com |
| Catalysts | Often uses stoichiometric Lewis acids or precious metals | Can utilize earth-abundant metals or be catalyst-free unibe.chresearchgate.net |
| Waste Generation | Can be significant, with by-product formation | Reduced waste, higher atom economy jocpr.com |
| Reaction Time | Can be several hours to days | Often reduced to minutes researchgate.net |
Advanced Applications in Interdisciplinary Sciences
The rigid, methylated indan framework serves as a versatile scaffold for designing molecules with specific functions, leading to its exploration in diverse fields beyond its use as a synthetic building block. solubilityofthings.com
Medicinal Chemistry: The most significant emerging application of the this compound core is in medicinal chemistry, particularly through its oxidized derivative, this compound-1-one. Arylidene derivatives of this indanone have shown potent and specific biological activities:
Anti-Cancer Activity : The compound 2-arylidene-4,7-dimethyl indan-1-one (FXY-1) has been identified as a novel inhibitor of the Akt signaling pathway, which is crucial for cancer cell survival. researchgate.netrsc.org FXY-1 demonstrated pro-apoptotic activity in lung cancer cells, inducing DNA fragmentation and cell cycle arrest, and its efficacy has been confirmed in mouse xenograft models. researchgate.netresearchgate.net Other derivatives have shown inhibitory activity against the MCF-7 breast cancer cell line. rsc.orgresearchgate.net
Anti-Inflammatory Activity : A novel derivative, 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18), has demonstrated significant anti-inflammatory properties. mdpi.com It functions by inhibiting the release of pro-inflammatory cytokines like TNF-α and IFN-γ through the NF-κB and Nrf2 signaling pathways. mdpi.com
Materials Science and Other Fields:
The hydrocarbon this compound is recognized as a building block for materials science applications. Its structural rigidity and defined stereochemistry make it a candidate for incorporation into specialty polymers. For example, substituted indenes are used to create metallocene catalysts for producing polymers like polyethylene. epo.org
In a different context, this compound has been identified as a volatile organic compound in the fungus Ophiocordyceps sinensis and its insect host. mdpi.com This finding suggests its potential use as a chemical marker for distinguishing related biological products. mdpi.com
Table 2: Bioactivity of Key this compound Derivatives
| Compound Name | Application Area | Mechanism of Action / Target | Key Finding | Citation(s) |
| 2-arylidene-4,7-dimethyl indan-1-one (FXY-1) | Oncology (Lung Cancer) | Allosteric inhibition of Akt kinase; dephosphorylation of Akt (Ser 473) | Induces apoptosis and reduces tumor growth in vivo. | researchgate.netresearchgate.net |
| 2-Benzylidene-4,7-dimethyl indan-1-one | Oncology (Breast Cancer) | Inhibition of MCF-7 cell line growth | Shows dose-dependent activity against breast cancer cells. | rsc.org |
| 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) | Anti-inflammatory | Inhibition of NF-κB and activation of Nrf2 signaling | Effectively binds NF-κB-p50 and reduces inflammatory cytokine release. | mdpi.com |
Development of Hybrid Materials Incorporating the this compound Moiety
An exciting and nascent research frontier is the design of advanced hybrid materials that incorporate the this compound scaffold. Hybrid materials, which combine distinct components to achieve synergistic properties, can benefit from the unique structural characteristics of the indan core, such as its rigidity, hydrophobicity, and thermal stability.
While this field is still in its early stages for this compound specifically, related research points toward several promising directions:
Molecular Hybrids for Biological Applications : Researchers have synthesized hybrids by tagging heterocyclic moieties onto a 7-arylidene indanone scaffold derived from a dimethyl-indan base. researchgate.net These molecular hybrids were designed to combine the properties of both fragments, resulting in agents with potent antifungal and antioxidant activities. researchgate.net This approach of creating "hybrid" molecules by fusing different pharmacophores is a key strategy in modern drug design. nih.gov
Polymer-Based Materials : The indan structure is a known component in specialty polymers. For instance, fully imidized polyimides used in advanced electronic packaging benefit from rigid monomeric units to enhance thermal and mechanical properties. google.com The incorporation of the this compound moiety into polymer backbones, such as polyimides or polyesters, could be explored to create materials with low thermal expansion, high thermal stability, and specific solubility characteristics for advanced manufacturing processes.
Organic Electronics : Polycyclic aromatic hydrocarbons are foundational materials for organic light-emitting diodes (OLEDs). researchgate.net The functionalization of these materials is critical to tune their electronic properties and processability. The this compound group could serve as a bulky, rigid substituent on active chromophores to prevent aggregation-caused quenching, potentially improving the efficiency and lifetime of OLED devices.
Future work will focus on the controlled synthesis of polymers and metal-organic frameworks (MOFs) where this compound or its functionalized derivatives act as a primary building block or a modifying agent to fine-tune the material's properties for specific applications.
Table 3: Potential Hybrid Materials Based on the this compound Scaffold
| Hybrid Material Type | Incorporated Moiety | Potential Application | Expected Property Enhancement from Indan Core |
| Molecular Hybrids | Arylidene indanone derivative | Medicinal Chemistry (e.g., Antifungal) | Provides a rigid scaffold for orienting active functional groups. researchgate.net |
| High-Performance Polymers | Diamine or diol derivative of this compound | Advanced Electronics, Aerospace | Increased thermal stability, mechanical rigidity, and controlled solubility. google.com |
| Organic Semiconductors | This compound as a substituent | OLEDs, Organic Photovoltaics | Steric hindrance to prevent aggregation; enhanced solubility in organic solvents. researchgate.net |
Advanced Theoretical and Experimental Synergy
The synergy between advanced theoretical calculations and practical experimental work is accelerating the discovery and optimization of this compound-based molecules. Computational chemistry allows for the prediction of molecular properties, reaction mechanisms, and biological interactions, which can then guide and rationalize experimental efforts.
Recent studies on this compound derivatives provide compelling examples of this synergistic approach:
Predicting Biological Targets : In the development of the anti-inflammatory agent IPX-18, computational docking was first used to predict that the molecule would effectively bind to the NF-κB-p50 protein. mdpi.com This was followed by molecular dynamics simulations to confirm the stability of the binding. These theoretical predictions were subsequently validated by in vitro experiments showing that IPX-18 did indeed inhibit the NF-κB pathway. mdpi.com A similar workflow was used to identify the Akt enzyme as the target for the anti-cancer compound FXY-1. researchgate.net
Correlating Structure with Activity : Density Functional Theory (DFT) calculations have been employed to explore the structural and quantum chemical parameters of newly synthesized heterocyclic-indanone hybrids. researchgate.net Researchers found a correlation between the calculated energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the experimentally observed antifungal activity, providing a rational basis for the future design of more potent analogues. researchgate.net
Elucidating Molecular Properties : While specific advanced calculations on the parent this compound are not widely published, modern theoretical methods are well-suited for this task. Techniques for the spin adaptation of reduced density matrices (RDMs), for example, offer a rigorous framework for treating electronic symmetries in complex molecules, which could be applied to understand the reactivity of indan-based radicals or catalysts. arxiv.org
The future of research in this area will undoubtedly involve a tighter integration of theory and experiment. The use of quantum computing for simulating molecular dynamics and machine learning algorithms for predicting structure-activity relationships from large datasets will enable the rapid and efficient design of this compound-based systems with tailored properties for any desired application. jcu.edu.auarxiv.org
Table 4: Examples of Theoretical and Experimental Synergy in this compound Derivative Research
| Computational Method | Experimental Validation | Scientific Insight Gained | Citation(s) |
| Molecular Docking & Dynamics | In vitro assays (TNF-α, IFN-γ release) | Predicted and confirmed that IPX-18 binds to NF-κB-p50, explaining its anti-inflammatory mechanism. | mdpi.com |
| Molecular Docking | In vitro Akt inhibition assay, Western Blot | Identified the Akt enzyme as the likely target of FXY-1, guiding subsequent biological experiments. | researchgate.net |
| Density Functional Theory (DFT) | Antifungal activity screening | Correlated calculated LUMO energy with biological potency, providing a design principle for new antifungals. | researchgate.net |
Q & A
Q. How can the structure of 4,7-Dimethylindan be confirmed using spectroscopic methods?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to identify methyl groups and aromatic protons, mass spectrometry (MS) for molecular weight confirmation (CH, m/z ≈ 146.23), and infrared (IR) spectroscopy to detect C-H stretching in methyl and aromatic regions. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. What are common synthetic routes for this compound in laboratory settings?
- Methodological Answer: Utilize Friedel-Crafts alkylation of indan derivatives with methyl halides, or catalytic hydrogenation of 4,7-dimethylindene. Optimize reaction conditions (e.g., temperature, catalyst loading) using gas chromatography (GC) to monitor purity. Ensure regioselectivity by controlling substituent positioning via directing groups .
Q. What are the key physical properties of this compound relevant to experimental handling?
- Methodological Answer: Determine melting point (if solid), boiling point (liquid), and density using differential scanning calorimetry (DSC) or pycnometry. Assess solubility in common solvents (e.g., hexane, ethanol) via gravimetric analysis. Reference CAS Registry Number (6682-71-9) for standardized property data .
Advanced Research Questions
Q. How can reaction kinetics of this compound in oxidative environments be studied?
- Methodological Answer: Perform time-resolved UV-Vis spectroscopy under controlled oxygen exposure to track degradation intermediates. Apply density functional theory (DFT) calculations to model transition states and compare with experimental rate constants. Validate mechanisms using isotopic labeling (e.g., O) .
Q. What strategies resolve contradictions in reported thermodynamic data for this compound?
- Methodological Answer: Conduct calorimetric studies (e.g., bomb calorimetry) to measure enthalpy of formation. Compare results with computational predictions (e.g., Gaussian software). Address discrepancies by evaluating purity (via GC-MS) and experimental conditions (e.g., solvent effects, calibration standards) .
Q. How can computational modeling predict this compound’s behavior in complex mixtures (e.g., polymer matrices)?
- Methodological Answer: Use molecular dynamics (MD) simulations to study diffusion coefficients and intermolecular interactions. Parameterize force fields using quantum mechanical data (e.g., partial charges from electrostatic potential fits). Validate models against experimental sorption or permeability data .
Q. What experimental designs optimize catalytic hydrogenation of this compound derivatives?
Q. How do steric effects influence regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer: Perform nitration or halogenation reactions under standardized conditions. Characterize products using X-ray crystallography or NOE NMR to determine substituent positions. Compare with computational electron density maps (e.g., Hirshfeld surface analysis) .
Data Analysis & Reproducibility
Q. How should researchers address variability in chromatographic data for this compound?
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
